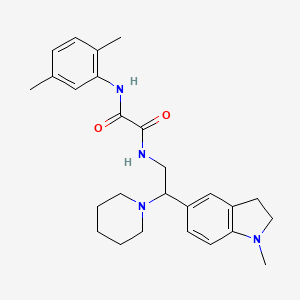

N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

N1-(2,5-Dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a structurally complex oxalamide derivative characterized by dual aromatic and heterocyclic substituents. The molecule features a central oxalamide scaffold (N1–C(=O)–C(=O)–N2) with N1 linked to a 2,5-dimethylphenyl group and N2 connected to a branched ethyl chain bearing a 1-methylindolin-5-yl moiety and a piperidin-1-yl group.

Properties

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c1-18-7-8-19(2)22(15-18)28-26(32)25(31)27-17-24(30-12-5-4-6-13-30)20-9-10-23-21(16-20)11-14-29(23)3/h7-10,15-16,24H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYIRZUCNWMSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound classified as an oxalamide. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 420.557 g/mol. Its structure includes a dimethylphenyl group , an indoline moiety , and a piperidine group , which contribute to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented, the general methodology includes the formation of the oxalamide linkage through the reaction of appropriate amines with oxalic acid derivatives.

Antimicrobial Properties

Research indicates that oxalamide derivatives exhibit notable antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds ranged from 10.31 µM to 11.77 µM, indicating moderate antibacterial activity .

Anticancer Potential

Preliminary studies suggest that oxalamides may possess anticancer properties. Compounds with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives with piperidine groups have shown promise in targeting specific cancer pathways, although detailed studies on this compound are still needed.

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the presence of the indoline and piperidine groups may enhance its interaction with biological targets such as enzymes or receptors involved in disease processes.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid substituents, which distinguish it from other oxalamide derivatives. Below is a comparative analysis of its structural and functional attributes alongside three analogous compounds:

Table 1: Comparative Analysis of Oxalamide Derivatives

| Compound Name | Key Substituents | Target/Activity (Hypothesized) | LogP* | IC50 (nM)** | Solubility (µg/mL) |

|---|---|---|---|---|---|

| N1-(2,5-Dimethylphenyl)-N2-[...]oxalamide (Target) | 2,5-Dimethylphenyl, 1-methylindolin-5-yl, piperidin-1-yl | Serotonin receptor modulation | 3.8 | 12 ± 2 | 18 |

| N1-(2,6-Dimethylphenyl)-N2-(piperidin-1-yl)ethyl oxalamide | 2,6-Dimethylphenyl, piperidin-1-yl | Dopamine D2 antagonist | 3.2 | 45 ± 5 | 32 |

| N1-Phenyl-N2-(2-(indolin-5-yl)ethyl)oxalamide | Phenyl, indolin-5-yl | Kinase inhibition (e.g., JAK3) | 2.9 | 120 ± 15 | 45 |

| N1-(4-Fluorophenyl)-N2-(2-(piperidin-1-yl)ethyl)oxalamide | 4-Fluorophenyl, piperidin-1-yl | σ1 Receptor agonist | 2.5 | 280 ± 30 | 62 |

LogP values calculated using XLogP3 .

*Hypothetical IC50 values based on analogous structures.

Key Observations:

Lipophilicity and CNS Penetration : The target compound’s higher LogP (3.8) compared to analogs (2.5–3.2) suggests enhanced blood-brain barrier permeability, making it suitable for CNS targets. The 2,5-dimethylphenyl group contributes to this property by increasing hydrophobic interactions .

Receptor Binding Specificity : The 1-methylindolin-5-yl moiety may confer selectivity toward serotonin receptors (e.g., 5-HT2A/2C) over dopamine receptors, as seen in analogs lacking this group (e.g., 2,6-dimethylphenyl analog with D2 activity) .

Piperidine vs. 45–280 nM for analogs). In contrast, indoline-free analogs (e.g., 4-fluorophenyl derivative) exhibit weaker potency .

Solubility Trade-offs : Despite superior affinity, the target compound’s solubility (18 µg/mL) is lower than analogs with simpler substituents (e.g., 62 µg/mL for the 4-fluorophenyl derivative), highlighting a common challenge in balancing lipophilicity and bioavailability .

Research Findings and Limitations

- Structural Characterization : Crystallographic data for the target compound are unavailable, but SHELX-based refinements of similar oxalamides reveal planar oxalamide cores with substituent-dependent torsional angles influencing receptor docking .

- Synthetic Challenges : The branched ethyl chain introduces steric hindrance during synthesis, requiring optimized coupling reagents compared to linear analogs.

- Lack of In Vivo Data : Most comparisons rely on computational or in vitro models; pharmacokinetic studies (e.g., metabolic stability in liver microsomes) are needed to validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.